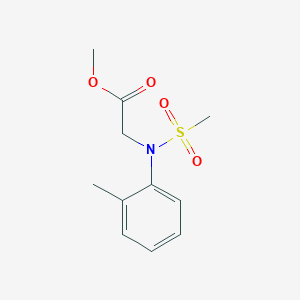
Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate, also known as Methyl Jasmonate, is a natural plant hormone that has been widely studied for its various biological activities. It was first isolated from the essential oil of Jasminum grandiflorum and has since been identified in a variety of plant species. Methyl Jasmonate is known for its role in plant defense mechanisms, as well as for its potential therapeutic applications in humans.
Applications De Recherche Scientifique
Polymer Science
In polymer science, one notable application involves the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These electrolytes were synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate, showcasing a method to precisely control cation functionality without deleterious side reactions, thus directly connecting guanidinium into stable phenyl rings (Kim et al., 2011).
Organic Synthesis
In organic synthesis, the compound finds application in the permethylation of complex carbohydrates, a challenging but crucial process for confirming chemical structures. Methylation, catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide, proves applicable for this purpose, highlighting the significance of complex carbohydrates in various biological phenomena (Hakomori, 1964).
Materials Science
In materials science, the study of polysulfones made from bisphenols with varying methyl groups per phenyl ring reveals the impact of modifications on the rigidity and thermal properties of materials. Such research provides insights into designing materials with specific thermal and mechanical properties (Aitken et al., 1992).
Bone Research
Furthermore, a novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), showed osteoclast inhibitory activity, presenting a potential therapeutic agent for postmenopausal osteoporosis. This application underscores the compound's relevance in medical research related to bone health (Cho et al., 2020).
Propriétés
IUPAC Name |
methyl 2-(2-methyl-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9-6-4-5-7-10(9)12(17(3,14)15)8-11(13)16-2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNWLDOZDZPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2827907.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)
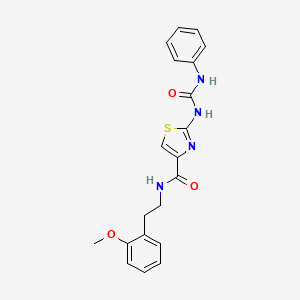
![(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2827916.png)
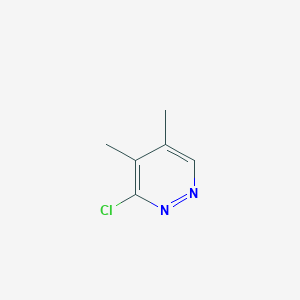
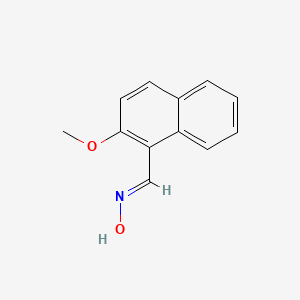
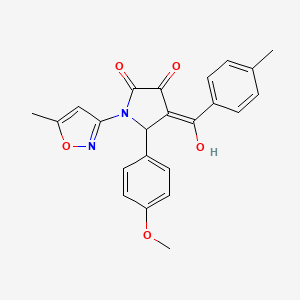
![7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827922.png)
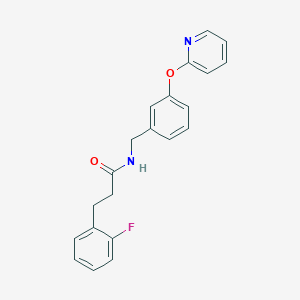
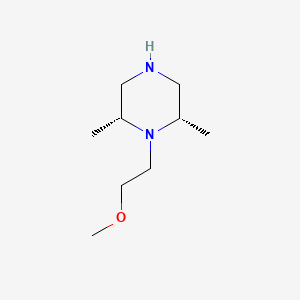

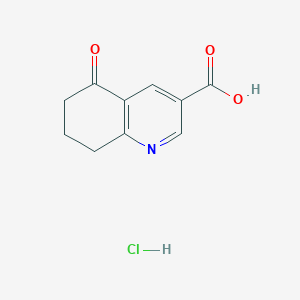
![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2827930.png)